2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine
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Overview
Description
2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a bromothiophene, a nitrofuran, and a benzimidazole moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 5-bromothiophene.
Formation of Benzimidazole: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.
Coupling Reaction: The bromothiophene and benzimidazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Used in the development of advanced materials.
Uniqueness
2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
853407-13-3 |
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Molecular Formula |
C17H11BrN4O3S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[2-(5-bromothiophen-2-yl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C17H11BrN4O3S/c1-21-13-4-2-10(19-9-11-3-7-16(25-11)22(23)24)8-12(13)20-17(21)14-5-6-15(18)26-14/h2-9H,1H3 |
InChI Key |
DNIMLJASOZSXJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(S4)Br |
Origin of Product |
United States |
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